molecular formula C17H13F3N4 B8575710 4-Hydrazino-5,6-diphenyl-2-(trifluoromethyl)pyrimidine CAS No. 651315-90-1

4-Hydrazino-5,6-diphenyl-2-(trifluoromethyl)pyrimidine

Cat. No. B8575710
M. Wt: 330.31 g/mol
InChI Key: KGICKJNIWNZKHR-UHFFFAOYSA-N
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Patent
US07317014B2

Procedure details

4-Chloro-5,6-diphenyl-2-(trifluoromethyl)pyrimidine (1.8 g, 5.3 mmol) (synthesized according to the procedure described in example 1) was stirred in ethanol (10 ml) containing hydrazine hydrate (0.64 g, 12.8 mmol) for 2 hours at 35° C. The crystals thus obtained in the reaction mixture was filtered under vacuum, washed with ethanol (5 ml) and dried to yield the title compound (1.7 g, 95.7%, HPLC purity 99.2%), mp: 182-186° C.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
95.7%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:5]=[C:4]([C:20]([F:23])([F:22])[F:21])[N:3]=1.O.[NH2:25][NH2:26]>C(O)C>[NH:25]([C:2]1[C:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:6]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:5]=[C:4]([C:20]([F:23])([F:22])[F:21])[N:3]=1)[NH2:26] |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F
Step Two
Name
Quantity
0.64 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals thus obtained in the reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered under vacuum
WASH
Type
WASH
Details
washed with ethanol (5 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC(=NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 95.7%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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